tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate
Overview
Description
“tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate” is a chemical compound with the CAS Number: 1205749-10-5 . It has a molecular weight of 214.31 . The IUPAC name for this compound is tert-butyl (2-methyl-2-pyrrolidinyl)methylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O2/c1-10(2,3)15-9(14)12-8-11(4)6-5-7-13-11/h13H,5-8H2,1-4H3,(H,12,14) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthetic Chemistry Applications
Carbamate derivatives, including tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate, are key intermediates in the synthesis of a wide range of compounds. For instance, the compound has been used as an intermediate in the synthesis of important drug intermediates through an efficient, cost-efficient, and environmentally friendly process starting from itaconic acid ester (Geng Min, 2010). Similarly, another study highlighted its role in the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, a compound important for the synthesis of biologically active compounds like omisertinib (AZD9291), showcasing a rapid synthetic method (Bingbing Zhao et al., 2017).
Structural and Molecular Analysis
Carbamate derivatives also play a significant role in structural and molecular chemistry. For example, a study on two carbamate derivatives demonstrated how crystal packing exhibits an interplay of N—H⋯O, N—H⋯Se, C—H⋯O, C—H⋯Cl, and C—H⋯π hydrogen bonds, assembling molecules into a three-dimensional architecture (U. Das et al., 2016). This research highlights the significance of hydrogen bonding in the assembly of molecules and the formation of crystal structures.
Enantioselective Synthesis
Enantioselective synthesis is another critical area of research involving carbamate derivatives. A study demonstrated the catalyzed synthesis of 2-substituted arylpyrrolidines from tert-butyl (4-oxo-4-arylbutyl)carbamate substrates, highlighting the importance of these derivatives in producing chiral compounds with high yield and enantiomeric excess (Huanghai Zhou et al., 2019).
Molecular Interaction Studies
The study of molecular interactions, such as hydrogen and halogen bonds, is facilitated by carbamate derivatives. For instance, the crystal structures of chlorodiacetylene and iododiacetylene derivatives show molecules linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, emphasizing the utility of these derivatives in exploring molecular interactions (P. Baillargeon et al., 2017).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)12-8-11(4)6-5-7-13-11/h13H,5-8H2,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWXOBCPVLKGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate | |
CAS RN |
1205749-10-5 | |
Record name | tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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